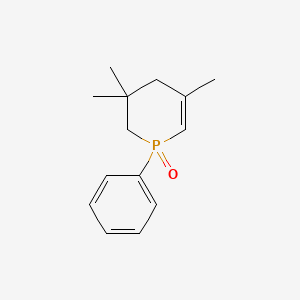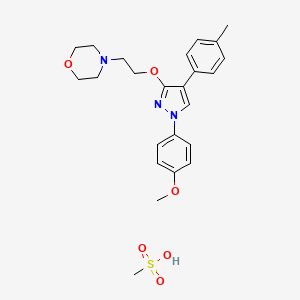![molecular formula C8H13NO2 B14519075 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one CAS No. 62527-57-5](/img/structure/B14519075.png)
3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one is a heterocyclic compound with a unique structure that includes a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one can be achieved through several methods. One efficient method involves the reaction of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones with Lawesson’s reagent under controlled temperature conditions . This reaction selectively thionates the furan-2(3H)-ones, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophilic substrate due to the presence of the dimethylamino group, which facilitates nucleophilic attack. This interaction can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-one: A similar compound with a furan ring instead of an oxolane ring.
3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Another related compound with a phenyl group attached to the furan ring.
Uniqueness
3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to its furan analogs. This uniqueness makes it valuable for specific applications where the oxolane ring’s characteristics are advantageous.
Properties
CAS No. |
62527-57-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H13NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h5-6H,4H2,1-3H3 |
InChI Key |
ZLFZWNVHILTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CN(C)C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylate](/img/structure/B14519005.png)

![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)


![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)

![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)
![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
![2,3,6-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14519068.png)
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

